molecular formula C13H10F3NO B1299139 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 297763-74-7

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1299139
CAS RN: 297763-74-7
M. Wt: 253.22 g/mol
InChI Key: HGKQBLACUGAMBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, the authors describe the cyclization of 4-(1-methylindol-3-yl)-2-butanone and its benzyl analog to produce 9-methyl- and 9-benzyl-3,4,4a,9a-tetrahydro-2(1H)-carbazolone using trifluoroacetic acid. Interestingly, the use of boron trifluoride etherate instead of trifluoroacetic acid yields the desired 3,4,4a,9a-tetrahydro-2(1H)-carbazolone. The paper also discusses the determination of the structure and stereochemistry of the synthesized tetrahydrocarbazolones .

In the second paper, the synthesis of a tricarbonylchromium complex of a tetrahydrocarbazole derivative is reported. The compound, described as (\delta^6)-(4a-methyl-1,2,3,4-tetrahydro-4aH-carbazole)tricarbonylchromium, is synthesized and its reactivity with various organolithium reagents is analyzed. The study provides insights into the stereoelectronic behavior of the tricarbonylchromium group in relation to the 4a-methyl and the 9a substituent of the carbazole moiety .

Molecular Structure Analysis

The third paper does not directly relate to the compound of interest but provides valuable information on the crystal structure determination of a related trifluoromethyl compound. The crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole is determined using X-ray crystallography. The compound crystallizes in the monoclinic space group, and the study identifies intermolecular hydrogen bonds, which could be relevant when considering the molecular interactions of similar trifluoromethyl compounds .

Chemical Reactions Analysis

The fourth paper discusses the reaction of tetrachlorophthalic anhydride with sulfur tetrafluoride, leading to the synthesis of polyhaloaromatic compounds, including a side product with a trifluoromethyl group. Although the main focus is on the synthesis of tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran, the formation of 3,4,5,6-tetrachloro-2-(trifluoromethyl)benzoyl fluoride as a side product demonstrates the reactivity of trifluoromethyl groups in aromatic systems. This could provide a basis for understanding the chemical behavior of the trifluoromethyl group in the context of carbazole derivatives .

Physical and Chemical Properties Analysis

Scientific Research Applications

Environmental Implications of Halogenated Carbazoles

Halogenated carbazoles, including various derivatives, have been detected in environmental samples, indicating their persistence and potential dioxin-like toxicological effects. Studies have explored the anthropogenic origins of these compounds, particularly in relation to the production of halogenated indigo dyes. Such research underscores the environmental impact of carbazole derivatives and the need for monitoring their presence and degradation in ecosystems (Parette et al., 2015).

Material Science and Organic Electronics

Carbazole-based molecules, especially those with donor-acceptor structures, are critical in the development of organic light-emitting diodes (OLEDs). These materials exhibit unique photophysical properties that make them suitable for light-emitting applications, highlighting the versatility of carbazole derivatives in creating advanced optoelectronic devices (Ledwon, 2019).

Organic Synthesis and Catalysis

Significant advancements have been made in the synthesis of carbazole moieties directly from indoles through cascade C-H activation. This methodology enables the efficient construction of functionalized materials, demonstrating the importance of carbazole derivatives in synthetic organic chemistry and material science applications (Dinda et al., 2020).

Antioxidant Activities of Carbazole Derivatives

The synthesis and evaluation of antioxidant activities of multi-substituted carbazole alkaloids have been explored, highlighting the potential of carbazole derivatives in developing novel antioxidants. Such studies are crucial for understanding the pharmacological potential of carbazole-based compounds (Hieda, 2017).

properties

IUPAC Name

6-(trifluoromethyl)-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)7-4-5-10-9(6-7)8-2-1-3-11(18)12(8)17-10/h4-6,17H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKQBLACUGAMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353773
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

297763-74-7
Record name 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%) of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from 4-(trifluoromethyl)aniline (5.5 g, 34 mmol) and 2-(hydroxymethylene)cyclohexanone (3.9 g, 31 mmol) in a similar manner as described above to give 2.25 g (29%). of a dark brown solid. 1H-NMR (DMSO-d6): δ 12.05 (s, 1H), 8.11 (s, 1H), 7.56 (s, 2H), 3.00 (t, 2H), 2.58 (t, 2H), 2.19-2.13 (m, 2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One

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